(1S*,5R*)-6-[4-(1H-pyrazol-4-yl)butanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of molecules that feature a complex bicyclic structure, incorporating pyrazole and pyridine moieties. These structural elements suggest potential activity in various biological and chemical contexts, given the known properties of similar compounds. While the exact applications and studies on this molecule were not identified, related research indicates a broad interest in such structures for their unique chemical and physical properties.
Synthesis Analysis
Synthesis of complex molecules like "(1S*,5R*)-6-[4-(1H-pyrazol-4-yl)butanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane" typically involves multi-step reactions, including ring closure and functional group transformations. Similar compounds have been synthesized through approaches such as the Mannich reaction, which allows for the construction of bicyclic structures with diaza components (Dotsenko et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocycles, which significantly influence the molecule's reactivity and interaction with biological targets. Studies on similar molecules have employed techniques like X-ray crystallography for structural determination, providing insights into the conformational preferences and intramolecular interactions that dictate their chemical behavior (Lynch et al., 1994).
Chemical Reactions and Properties
Compounds with diazabicyclo[3.2.2]nonane structures participate in a variety of chemical reactions, including cycloadditions and aminomethylation. These reactions are pivotal for further functionalization and exploration of their chemical space. The presence of pyrazole and pyridinyl groups could also impart the ability to engage in electrophilic substitution reactions, expanding the range of derivatizable targets (Puchnin et al., 2012).
properties
IUPAC Name |
4-(1H-pyrazol-4-yl)-1-[(1S,5R)-3-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-19(5-1-3-15-9-22-23-10-15)25-13-16-6-7-18(25)14-24(12-16)20(27)17-4-2-8-21-11-17/h2,4,8-11,16,18H,1,3,5-7,12-14H2,(H,22,23)/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZRPEAKPCFDJZ-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CCCC3=CNN=C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCCC3=CNN=C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.